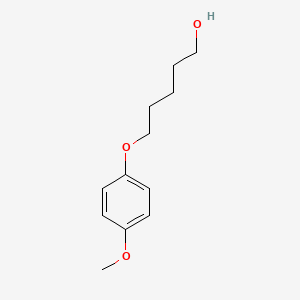

5-(4-Methoxyphenoxy)pentan-1-ol

Description

Contextualization within Aromatic Ether-Alcohol Chemistry

Aromatic ethers are a class of organic compounds that feature an ether linkage (R-O-R') where at least one of the 'R' groups is an aryl group. numberanalytics.com These compounds are noted for their relative stability. numberanalytics.com The ether linkage in aromatic ethers can undergo cleavage under specific conditions, and the aromatic ring is susceptible to electrophilic substitution. numberanalytics.com Phenol (B47542) ethers, a subclass of aromatic ethers, are derived from phenol with the hydroxyl group being replaced by an alkoxy group. wikipedia.org

Alcohols, on the other hand, are characterized by the presence of a hydroxyl (-OH) group attached to a saturated carbon atom. libretexts.org This functional group allows alcohol molecules to form hydrogen bonds with each other and with other polar molecules, which significantly influences their physical properties like boiling point and solubility. britannica.com

5-(4-Methoxyphenoxy)pentan-1-ol is a member of a specific subgroup known as aromatic ether-alcohols. These molecules possess the chemical characteristics of both aromatic ethers and primary alcohols. The aromatic ether portion, the 4-methoxyphenoxy group, contributes to the molecule's stability and influences its intermolecular interactions. The primary alcohol functional group, the pentan-1-ol chain, provides a site for a variety of chemical reactions, such as esterification and oxidation. The presence of both functional groups on the same molecule allows for its use as a versatile building block in organic synthesis.

Significance of this compound in Contemporary Chemical Research

The significance of this compound in modern chemical research lies primarily in its utility as an intermediate and a building block in the synthesis of more complex molecules. Its bifunctional nature allows for sequential or selective reactions at either the ether or alcohol functional group.

Research has shown that related phenoxyalkanol structures are valuable in various fields. For example, some aromatic ethers form the structural backbone of certain pharmaceuticals and fragrances. wikipedia.org While specific large-scale applications for this compound are not widely documented in publicly available literature, its presence in the catalogs of chemical suppliers indicates its use in laboratory-scale organic synthesis. It can be employed to introduce the 4-methoxyphenoxypentyl moiety into a target molecule, which can be a key step in the development of new materials or biologically active compounds.

Foundational Research Areas Pertaining to this compound

The foundational research concerning this compound centers on its synthesis and characterization.

Synthesis: The most common method for synthesizing aromatic ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide. wikipedia.org In the case of this compound, this would typically involve the reaction of 4-methoxyphenol (B1676288) with a 5-halopentan-1-ol, such as 5-bromopentan-1-ol. chemicalbook.com An alternative approach could involve the reaction of a deprotonated 1,5-pentanediol (B104693) with 4-methoxy-halobenzene.

Spectroscopic Characterization: A crucial aspect of research into any new compound is the determination of its structure through spectroscopic methods. For this compound, these techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to identify the different types of protons in the molecule, such as those on the aromatic ring, the methoxy (B1213986) group, and the pentanol (B124592) chain. ¹³C NMR would provide information about the carbon skeleton.

Infrared (IR) Spectroscopy: This technique would be used to identify the functional groups present in the molecule. Key absorptions would be expected for the O-H stretch of the alcohol, the C-O-C stretch of the ether, and the C-H stretches of the aromatic and aliphatic portions.

Mass Spectrometry (MS): This would be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can help to confirm the structure.

Structure

3D Structure

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

5-(4-methoxyphenoxy)pentan-1-ol |

InChI |

InChI=1S/C12H18O3/c1-14-11-5-7-12(8-6-11)15-10-4-2-3-9-13/h5-8,13H,2-4,9-10H2,1H3 |

InChI Key |

PNPFTNYRMAPFJM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 4 Methoxyphenoxy Pentan 1 Ol and Its Structural Analogs

Strategies for the Formation of the Phenyl Ether Moiety in 5-(4-Methoxyphenoxy)pentan-1-ol Synthesis

The formation of the phenyl ether bond is a critical step in the synthesis of this compound. Various methods have been developed for the construction of this linkage, ranging from classical nucleophilic aromatic substitution to modern transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Approaches to Phenyl Ether Linkage

The Williamson ether synthesis is a cornerstone of phenyl ether formation and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. brainly.comjk-sci.com In the context of synthesizing this compound, this would typically involve the reaction of a 4-methoxyphenoxide ion with a suitable 5-carbon electrophile. The phenoxide is generated by treating 4-methoxyphenol (B1676288) with a base. study.com

A typical synthetic sequence would involve:

Deprotonation of 4-methoxyphenol: A strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group, forming the nucleophilic 4-methoxyphenoxide. brainly.comjk-sci.com

Nucleophilic attack: The resulting phenoxide then attacks an alkyl halide, such as 1-bromo-5-hydroxypentane or a protected version thereof, displacing the halide and forming the ether linkage. To avoid competing elimination reactions, primary alkyl halides are preferred. jk-sci.com

| Reactants | Base | Solvent | Product | Key Considerations |

| 4-Methoxyphenol, 1-Bromo-5-pentanol (or protected derivative) | K₂CO₃, NaOH, NaH | Acetone, DMF, DMSO | This compound | Primary alkyl halide is crucial to favor SN2 over E2 elimination. jk-sci.com |

The Ullmann condensation offers an alternative, copper-catalyzed route to diaryl and alkyl aryl ethers. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl halide with an alcohol or phenol (B47542). organic-chemistry.org For the synthesis of this compound, this could involve the reaction of 4-bromoanisole with the sodium salt of 1-pentanol. Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to milder conditions through the use of ligands that accelerate the reaction. organic-chemistry.orgnih.gov

Alternative Etherification Pathways in Complex Molecule Synthesis

Modern organic synthesis has seen the development of powerful palladium-catalyzed cross-coupling reactions for C-O bond formation, most notably the Buchwald-Hartwig amination, which has been adapted for ether synthesis. youtube.comwikipedia.org This method allows for the coupling of aryl halides or triflates with alcohols. youtube.comwikipedia.org The synthesis of this compound via this route would involve the reaction of an aryl halide, such as 4-bromoanisole, with 1-pentanol in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgjk-sci.com

| Catalyst System | Aryl Halide | Alcohol | Base | Typical Ligands |

| Palladium(0) precatalyst | 4-Bromoanisole | 1-Pentan-1-ol | NaOt-Bu, K₂CO₃, Cs₂CO₃ | BINAP, DPPF, XANTPHOS jk-sci.com |

Other modern approaches to ether synthesis include the acid-catalyzed addition of alcohols to alkenes and oxymercuration of alkenes in an alcohol solvent, which are particularly useful for forming ethers of secondary and tertiary alcohols. masterorganicchemistry.com Reductive etherification of carbonyl compounds with alcohols in the presence of a reducing agent and a catalyst also presents a direct route to ethers. csic.es

Methodologies for Alkyl Chain Elongation and Hydroxyl Group Introduction

The synthesis of the five-carbon chain with a terminal hydroxyl group in this compound can be achieved through various strategies, often involving the use of organometallic reagents or the manipulation of functional groups.

Application of Organometallic Reagents in Alkyl Chain Functionalization

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles that can form carbon-carbon bonds, making them ideal for alkyl chain elongation. wikipedia.orguoanbar.edu.iq These reagents react with carbonyl compounds to form alcohols. wikipedia.orgmasterorganicchemistry.com

For instance, to construct the pentanol (B124592) moiety, a Grignard reagent like propylmagnesium bromide could react with ethylene oxide (epoxyethane). chemicalforums.com This reaction opens the epoxide ring and results in a two-carbon chain extension, yielding 1-pentanol after acidic workup. chemicalforums.com Alternatively, formaldehyde can be reacted with n-butylmagnesium bromide to produce 1-pentanol. study.com

| Organometallic Reagent | Electrophile | Intermediate | Final Product |

| Propylmagnesium bromide | Ethylene oxide | Halomagnesium alkoxide | 1-Pentanol |

| n-Butylmagnesium bromide | Formaldehyde | Halomagnesium alkoxide | 1-Pentanol |

| Ethylmagnesium bromide | Propanal | Halomagnesium alkoxide | 3-Pentanol |

The choice of carbonyl compound dictates the position of the hydroxyl group. Reaction with an aldehyde will produce a secondary alcohol, while reaction with a ketone will yield a tertiary alcohol. masterorganicchemistry.combrainly.com

Controlled Hydrolysis and Reduction Strategies for Alcohol Formation

The terminal hydroxyl group can also be introduced through the reduction of a carboxylic acid or an ester. chemguide.co.ukucalgary.ca Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids and esters to primary alcohols. chemguide.co.ukchemistrysteps.commasterorganicchemistry.com The reaction with a carboxylic acid proceeds in two stages, first forming an aldehyde which is then immediately reduced to the alcohol. chemguide.co.uk Due to the high reactivity of LiAlH₄, it is not possible to stop the reaction at the aldehyde stage. chemguide.co.uk

| Starting Material | Reducing Agent | Reaction Conditions | Product |

| Pentanoic acid | LiAlH₄ | Dry ether, followed by dilute acid workup chemguide.co.uk | 1-Pentanol |

| Methyl pentanoate | LiAlH₄ | Dry ether, followed by dilute acid workup masterorganicchemistry.com | 1-Pentanol |

| Ethyl pentanoate | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (-78 °C) chemistrysteps.comstackexchange.com | Pentanal |

Diisobutylaluminum hydride (DIBAL-H) is a bulkier and less reactive reducing agent that allows for the partial reduction of esters to aldehydes at low temperatures. chemistrysteps.commasterorganicchemistry.com This provides a route to aldehydes which can then be further reduced to primary alcohols if desired. masterorganicchemistry.com

Optimization and Green Chemistry Considerations in the Synthesis of this compound

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. In the context of synthesizing this compound, several green chemistry principles can be applied.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields and shorter reaction times. hakon-art.com The Williamson ether synthesis, for example, can be significantly expedited using microwave irradiation, transforming reaction times from hours to minutes. wikipedia.orgacs.org This technique aligns with green chemistry principles by reducing energy consumption and often allowing for the use of less solvent. benthamdirect.com

Phase-transfer catalysis (PTC) is another green chemistry approach that can be applied to the Williamson ether synthesis. acs.orgacs.orgsemanticscholar.org PTC facilitates the transfer of the alkoxide nucleophile from an aqueous phase to the organic phase containing the alkyl halide, eliminating the need for anhydrous solvents. acs.orgacs.org This not only simplifies the reaction setup but also reduces the use of volatile organic compounds.

The choice of solvents is also a critical aspect of green chemistry. Traditional dipolar aprotic solvents like DMF and DMSO are effective but pose environmental and health concerns. acs.org The exploration of more sustainable solvent alternatives is an active area of research.

Catalytic Systems for Enhanced Reaction Efficiency

The formation of the ether linkage in this compound can be significantly enhanced through various catalytic approaches, which offer milder conditions and improved yields compared to stoichiometric methods.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: This powerful cross-coupling reaction has become a cornerstone for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org The reaction couples an aryl halide or triflate with an alcohol, in this case, 4-methoxyphenol with a 5-halo-pentan-1-ol derivative, using a palladium catalyst. jk-sci.com The efficiency of this system is highly dependent on the choice of phosphine ligand complexed to the palladium center. jk-sci.com Sterically hindered, electron-rich ligands have been developed to facilitate the key steps of oxidative addition and reductive elimination, even with less reactive aryl chlorides. jk-sci.comnih.gov Pre-catalysts, which are stable and easily handled, can be used to generate the active Pd(0) species in situ. nih.gov

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical method for forming C-O bonds, traditionally requiring harsh conditions such as high temperatures. wikipedia.org Modern iterations employ soluble copper catalysts with supporting ligands, such as diamines or acetylacetonates, which allow the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.org This method is particularly useful for coupling aryl iodides with alcohols. organic-chemistry.org The mechanism involves the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org

Phase-Transfer Catalysis (PTC): PTC is an effective technique for reactions between reactants in immiscible phases, such as an aqueous solution of a phenoxide salt and an organic solution of an alkyl halide. researchgate.net A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the phenoxide anion from the aqueous phase to the organic phase where it can react with the alkyl halide. researchgate.net This methodology avoids the need for strong bases and anhydrous conditions, making it a greener and more practical option for industrial-scale synthesis. researchgate.netacsgcipr.org

Metal-Free Arylation: Recent advancements have led to the development of metal-free arylation methods, which circumvent the cost and toxicity concerns associated with transition metals. One such approach involves the use of diaryliodonium salts to arylate alcohols under basic conditions. organic-chemistry.orgacs.org These reactions can often be performed in environmentally benign solvents like water, further enhancing their appeal. organic-chemistry.org

| Catalytic System | Typical Catalyst/Reagent | Key Advantages | Relevant Findings |

|---|---|---|---|

| Buchwald-Hartwig Coupling | Pd(0) with phosphine ligands (e.g., tBuBrettPhos) | Broad substrate scope, high yields, functional group tolerance. wikipedia.orgnih.gov | Air-stable pre-catalysts allow for easier handling and quantitative formation of the active catalyst. nih.gov |

| Ullmann Condensation | Cu(I) salts with ligands (e.g., diamines) | Lower cost catalyst compared to palladium, effective for aryl iodides. wikipedia.orgorganic-chemistry.org | Modern ligand development has enabled reactions at significantly lower temperatures than traditional protocols. wikipedia.org |

| Phase-Transfer Catalysis | Quaternary ammonium salts (e.g., TBAB) | Mild conditions, use of inexpensive inorganic bases, suitable for scale-up. acsgcipr.org | Enables reactions in biphasic systems, reducing the need for polar aprotic solvents like DMSO or DMF. |

| Metal-Free Arylation | Diaryliodonium salts | Avoids transition metal contamination, can be performed in green solvents. organic-chemistry.org | Effective for the synthesis of sterically congested ethers under mild, often aqueous, conditions. organic-chemistry.orgacs.org |

Sustainable Synthesis Protocols for this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and waste minimization.

Mechanochemical Synthesis: This solvent-free approach involves conducting reactions in a ball mill, where mechanical energy is used to initiate chemical transformations. chinesechemsoc.org Mechanochemical protocols for ether synthesis can significantly reduce reaction times and eliminate the need for bulk solvents, leading to a dramatic decrease in waste generation. organic-chemistry.org Product purification is often simplified to a simple filtration step. chinesechemsoc.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. nih.govspringerprofessional.de In a flow reactor, reagents are pumped through a heated tube or column containing a catalyst, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov This technology is well-suited for catalytic reactions and can lead to higher yields and cleaner reaction profiles. springerprofessional.denih.gov

Reactions in Green Solvents: The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Water is an ideal green solvent, and methods have been developed to conduct C-O coupling reactions in aqueous media. organic-chemistry.org Other green solvent alternatives include ionic liquids and polyethylene glycol (PEG), which are non-volatile and can often be recycled. nih.gov

| Protocol | Key Principle | Advantages | Research Findings |

|---|---|---|---|

| Mechanochemistry | Use of mechanical force to drive reactions. | Solvent-free, reduced waste, rapid reaction times, simplified workup. wikipedia.orgchinesechemsoc.org | Has been successfully applied to generate biologically active compounds with improved overall yields compared to batch synthesis. |

| Flow Chemistry | Continuous pumping of reagents through a reactor. | Enhanced safety, superior process control, ease of scale-up, higher efficiency. nih.govspringerprofessional.de | Allows for the use of high temperatures and pressures safely, enabling transformations that are difficult in batch reactors. springerprofessional.de |

| Green Solvents | Replacement of hazardous organic solvents with benign alternatives. | Improved safety, reduced environmental pollution, potential for solvent recycling. acsgcipr.orgorganic-chemistry.org | Metal-free arylations of alcohols have been successfully performed in water using diaryliodonium salts and NaOH as a base. organic-chemistry.org |

Isolation and Purification Techniques for High-Purity this compound

Achieving high purity is critical for the final product. A combination of chromatographic, crystallization, and distillation techniques is often employed to remove unreacted starting materials, catalysts, and byproducts.

Chromatographic Separation Principles and Applications

Chromatography is a fundamental technique for the purification of organic compounds. Column chromatography, particularly using silica gel as the stationary phase, is widely used for the purification of moderately polar compounds like this compound.

The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase (the eluent). uvic.ca For silica gel, which is a polar adsorbent, non-polar compounds have weaker interactions and elute faster, while more polar compounds are retained longer. uvic.ca The polarity of the eluent is a crucial parameter; a gradual increase in solvent polarity is often used to elute compounds with increasing polarity.

For a molecule like this compound, which contains a polar hydroxyl group and a less polar ether linkage, a solvent system of intermediate polarity is required. A common starting point for such compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether. rochester.educommonorganicchemistry.comreddit.com The optimal ratio is typically determined empirically using thin-layer chromatography (TLC). For instance, purification of a structurally similar compound, 1-(2-methoxyphenoxy)propan-2-one, was achieved using a hexanes/ethyl acetate mixture.

Crystallization and Distillation Methods for Product Refinement

Crystallization and distillation are powerful techniques for the final refinement of organic compounds, leveraging differences in solubility and boiling point, respectively.

Distillation: This method is effective for purifying liquids or low-melting solids that are thermally stable. rochester.edu Given that ethers and long-chain alcohols can have high boiling points, vacuum distillation is often necessary. rochester.edu By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled at a temperature that prevents decomposition. rochester.edu This technique is particularly useful for separating the desired product from non-volatile impurities such as catalyst residues or polymeric byproducts. However, care must be taken as ethers can form explosive peroxides, especially when distilled to near dryness. libretexts.org

Crystallization: If this compound is a solid at room temperature or can be induced to crystallize, this method can yield material of very high purity. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities remain in the solution (mother liquor). The choice of solvent is critical for successful crystallization.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 5 4 Methoxyphenoxy Pentan 1 Ol

Reactions Involving the Primary Alcohol Functionality of 5-(4-Methoxyphenoxy)pentan-1-ol

The terminal primary alcohol is a key site for various chemical modifications, including esterification, oxidation, and etherification.

Esterification Reactions and Synthesis of Ester Derivatives

As a primary alcohol, this compound readily undergoes esterification with carboxylic acids or their derivatives. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). byjus.commasterorganicchemistry.comlibretexts.org This is an equilibrium-driven process where the use of excess alcohol or the removal of water can shift the equilibrium towards the formation of the ester product. masterorganicchemistry.com

The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. byjus.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. byjus.commasterorganicchemistry.com

A variety of ester derivatives can be synthesized from this compound, as shown in the table below.

Table 1: Examples of Esterification Reactions

| Carboxylic Acid | Ester Product | Reaction Conditions |

|---|---|---|

| Acetic Acid | 5-(4-Methoxyphenoxy)pentyl acetate | H₂SO₄ (catalyst), Heat |

| Benzoic Acid | 5-(4-Methoxyphenoxy)pentyl benzoate | H₂SO₄ (catalyst), Heat |

| Butyric Acid | 5-(4-Methoxyphenoxy)pentyl butyrate | H₂SO₄ (catalyst), Heat |

Controlled Oxidation to Carbonyl Compounds (Aldehydes/Ketones)

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

To achieve a controlled oxidation to the aldehyde, 5-(4-methoxyphenoxy)pentanal, milder oxidizing agents are required. Pyridinium chlorochromate (PCC) is a selective reagent that effectively converts primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.orgorganicchemistrytutor.comchemistrysteps.comnumberanalytics.comlibretexts.org The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM). organicchemistrytutor.comnumberanalytics.com Other mild reagents include the Dess-Martin periodinane (DMP) and conditions used in Swern oxidation. chemistrysteps.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ or Na₂Cr₂O₇ in aqueous acid), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 5-(4-methoxyphenoxy)pentanoic acid. libretexts.org This over-oxidation occurs because the intermediate aldehyde, in the presence of water, forms a hydrate (B1144303) that is readily oxidized further. libretexts.org

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product | Product Type |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 5-(4-Methoxyphenoxy)pentanal | Aldehyde |

| Potassium Permanganate (KMnO₄) | 5-(4-Methoxyphenoxy)pentanoic acid | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | 5-(4-Methoxyphenoxy)pentanoic acid | Carboxylic Acid |

Etherification and Other Derivatization Strategies at the Hydroxyl Group

The hydroxyl group can be converted into an ether linkage through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.comtransformationtutoring.comlumenlearning.com This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. This alkoxide then displaces a halide from a primary alkyl halide in an Sₙ2 reaction to form the ether. wikipedia.orgbyjus.com For this reaction to be efficient, the alkyl halide must be primary to avoid competing elimination reactions. wikipedia.org

For example, reacting this compound with sodium hydride followed by the addition of methyl iodide would yield 1-methoxy-5-(4-methoxyphenoxy)pentane.

Reactivity of the Aromatic Ether System within this compound

The 4-methoxyphenoxy group is relatively stable but can undergo specific reactions under certain conditions, primarily involving cleavage of the ether bond or substitution on the aromatic ring.

Nucleophilic Substitution Reactions at the Phenolic Ether Linkage

Cleavage of the aryl ether bond in this compound is a challenging transformation that requires harsh conditions. wikipedia.org Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are typically used. wikipedia.orgucalgary.caorganicchemistrytutor.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction mechanism begins with the protonation of the ether oxygen, creating a better leaving group. wikipedia.orgucalgary.ca The halide ion (Br⁻ or I⁻) then acts as a nucleophile.

Due to the stability of the sp²-hybridized C-O bond of the aromatic ring, the nucleophilic attack occurs at the alkyl carbon, proceeding via an Sₙ2 mechanism. ucalgary.calibretexts.org This results in the cleavage of the pentoxy-aryl bond to yield 4-methoxyphenol (B1676288) and 1,5-dihalopentane (if excess acid is used to react with the terminal alcohol as well) or 5-halopentan-1-ol. The C-O bond of the methoxy (B1213986) group can also be cleaved under these conditions to yield hydroquinone (B1673460) derivatives. Cleavage of the methoxy group is also possible, which would lead to 4-(5-hydroxypentoxy)phenol.

Electrophilic Aromatic Substitution on the 4-Methoxyphenoxy Moiety

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the methoxy group (-OCH₃) and the pentyloxy group (-O(CH₂)₅OH). Both are ortho, para-directing substituents. libretexts.orglkouniv.ac.in

The methoxy group is a stronger activating group than the pentyloxy group due to a combination of resonance and inductive effects. quora.com Therefore, incoming electrophiles will be primarily directed to the positions ortho to the methoxy group (positions 2 and 6 on the ring). Since the pentyloxy group is in the para position, these positions are also ortho to it.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced onto the ring, predominantly at the position ortho to the methoxy group. nih.govgoogle.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) will install a halogen atom on the ring, again favoring the ortho position to the methoxy group.

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) and a Lewis acid like aluminum chloride (AlCl₃), an acyl group can be added to the ring. lkouniv.ac.in

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-(2-Nitro-4-methoxyphenoxy)pentan-1-ol |

| Bromination | Br₂, FeBr₃ | 5-(2-Bromo-4-methoxyphenoxy)pentan-1-ol |

| Acylation | CH₃COCl, AlCl₃ | 5-(2-Acetyl-4-methoxyphenoxy)pentan-1-ol |

Cleavage and Rearrangement Reactions of the Aryl Alkyl Ether

The aryl alkyl ether bond is a key reactive site in this compound. Its cleavage is a common and well-studied transformation for this class of compounds.

Acid-Catalyzed Cleavage: The most prevalent method for cleaving aryl alkyl ethers is through the use of strong acids, particularly hydrogen halides like hydrobromic acid (HBr) and hydroiodic acid (HI). The reaction with this compound would be expected to yield 4-methoxyphenol and a 5-halopentan-1-ol, or under harsher conditions with excess acid, 1,5-dihalopentane.

The mechanism for this reaction is typically a bimolecular nucleophilic substitution (S\textsubscript{N}2). This involves two main steps:

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by the strong acid. This is a rapid and reversible step that converts the poor leaving group (alkoxide) into a much better one (a neutral phenol).

Nucleophilic Attack: The halide anion (I⁻ or Br⁻), being a good nucleophile, then attacks the electrophilic carbon atom of the pentyl group adjacent to the protonated oxygen. This attack occurs from the backside, leading to the cleavage of the C-O bond and the formation of the corresponding haloalkane and phenol (B47542).

Given that the pentyl group is a primary alkyl chain, an S\textsubscript{N}1 mechanism, which would proceed through a primary carbocation, is highly unfavorable.

Table 1: Predicted Reaction Parameters for Aryl Alkyl Ether Cleavage

| Reagent | Typical Conditions | Expected Products | Probable Mechanism |

| Concentrated HI | Reflux | 4-Methoxyphenol, 1,5-diiodopentane | S\textsubscript{N}2 |

| Concentrated HBr | Reflux | 4-Methoxyphenol, 1,5-dibromopentane | S\textsubscript{N}2 |

| Boron Tribromide (BBr₃) | -78 °C to room temp. | 4-Hydroxyphenol, 1,5-dibromopentane | Lewis acid-assisted S\textsubscript{N}2 |

Note: Boron tribromide is also effective at cleaving the methyl ether on the aromatic ring, which would lead to hydroquinone as a product.

Rearrangement reactions of the pentyl chain are not expected under these conditions due to the lack of carbocation intermediates in an S\textsubscript{N}2 pathway.

Advanced Chemical Transformations and Multi-Component Reactions Utilizing this compound

The bifunctional nature of this compound makes it a hypothetical candidate for more complex transformations, including multi-component reactions (MCRs). MCRs are highly convergent reactions where three or more starting materials react to form a single product, incorporating most or all of the atoms of the reactants.

The primary alcohol of this compound could be oxidized to the corresponding aldehyde, 5-(4-methoxyphenoxy)pentanal. This aldehyde could then serve as a key component in a variety of MCRs without the need for its isolation. For instance, it could participate in a Ugi or Passerini reaction , which are powerful tools for the synthesis of peptide-like structures and α-acyloxy carboxamides, respectively.

A hypothetical one-pot, multi-component synthesis could be envisioned as follows:

Oxidation of this compound to 5-(4-methoxyphenoxy)pentanal.

Introduction of an amine, a carboxylic acid, and an isocyanide to initiate a Ugi four-component reaction, leading to a complex α-acetamido-N-alkylamide.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Investigations

To experimentally determine the mechanisms of reactions involving this compound, a combination of kinetic and spectroscopic methods would be essential.

Table 2: Illustrative Kinetic Data for a Hypothetical S\textsubscript{N}2 Cleavage

| Experiment | Initial [Ether] (mol/L) | Initial [HBr] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁵ |

This type of data would confirm that the reaction is first order with respect to both the ether and the acid, which is a hallmark of an S\textsubscript{N}2 mechanism.

Spectroscopic Investigations: Spectroscopic techniques are indispensable for identifying reactants, products, and any intermediates.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to characterize the final products. For example, in the ether cleavage reaction, the disappearance of the signals corresponding to the pentoxy chain attached to the aromatic ring and the appearance of new signals for the haloalkane and the phenolic proton would be monitored.

Infrared (IR) Spectroscopy: The progress of the ether cleavage could be followed by observing the disappearance of the characteristic C-O-C stretching vibrations of the aryl alkyl ether and the appearance of a broad O-H band for the phenolic product.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition of the products. In mechanistic studies, techniques like Deuterium labeling, where a deuterated acid is used, can be coupled with MS analysis to trace the path of atoms throughout the reaction.

Through the systematic application of these analytical methods, a comprehensive understanding of the reactivity of this compound could be achieved.

Table of Compounds Mentioned

| Chemical Name |

| This compound |

| 4-Methoxyphenol |

| 5-Halopentan-1-ol |

| 1,5-Dihalopentane |

| Hydrobromic acid |

| Hydroiodic acid |

| Boron Tribromide |

| Hydroquinone |

| 5-(4-Methoxyphenoxy)pentanal |

| Amine |

| Carboxylic acid |

| Isocyanide |

| α-Acyloxy carboxamide |

| α-Acetamido-N-alkylamide |

Advanced Characterization and Spectroscopic Elucidation of 5 4 Methoxyphenoxy Pentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

One-Dimensional NMR (¹H, ¹³C) Analysis

A hypothetical ¹H NMR spectrum of 5-(4-Methoxyphenoxy)pentan-1-ol would be expected to show distinct signals corresponding to the aromatic protons of the methoxyphenoxy group, the protons of the pentanol (B124592) chain, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts and splitting patterns of these signals would provide crucial information about their electronic environment and neighboring protons. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule, with characteristic chemical shifts for the aromatic carbons, the aliphatic carbons of the pentanol chain, and the methoxy carbon. Without actual spectral data, a detailed analysis and assignment of these signals is not possible.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton coupling networks, helping to piece together the pentanol chain and confirm the substitution pattern on the aromatic ring. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would directly correlate each proton to its attached carbon, while an HMBC (Heteronuclear Multiple Bond Correlation) spectrum would show longer-range correlations between protons and carbons, confirming the connection between the pentanol chain and the methoxyphenoxy group. Finally, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation. The generation of data tables and detailed interpretation for these experiments is contingent on having the raw or processed 2D NMR data, which is currently unavailable.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental composition and confirmation of its molecular formula, C₁₂H₁₈O₃.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns

MS/MS analysis involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. This would provide valuable structural information. Expected fragmentation pathways for this compound could include cleavage of the ether bond, loss of the pentanol side chain, and various rearrangements. A detailed analysis of these fragmentation patterns, including the generation of a fragmentation table, is not feasible without the actual mass spectrum.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, aromatic C-H and C=C stretches, and aliphatic C-H stretches. A detailed assignment of these vibrational modes and a discussion of any conformational information that could be derived from the spectra are precluded by the lack of available data.

As of the latest search, specific experimental X-ray crystallography data for the solid-state structure determination of this compound is not available in the public domain. The determination of a crystal structure is contingent upon the ability of the compound to form single crystals of suitable quality for X-ray diffraction analysis.

The process of X-ray crystallography involves irradiating a single crystal of the material with X-rays. The resulting diffraction pattern of the X-rays is then collected and analyzed. This data allows for the determination of the electron density distribution within the crystal, which in turn reveals the precise arrangement of atoms in the crystal lattice.

Should X-ray crystallography data for this compound become available, it would provide invaluable information, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice would be defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Space Group: This would describe the symmetry of the crystal structure.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell would be determined.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between adjacent bonds would be obtained.

Torsional Angles: The dihedral angles describing the conformation of the molecule in the solid state would be elucidated.

Intermolecular Interactions: The analysis would reveal non-covalent interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal.

This detailed three-dimensional structural information is crucial for understanding the compound's physical properties and its interactions with other molecules.

Computational Chemistry and Theoretical Modeling of 5 4 Methoxyphenoxy Pentan 1 Ol

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 5-(4-Methoxyphenoxy)pentan-1-ol. These calculations provide detailed information about the molecule's electronic structure, the distribution of its molecular orbitals, and various reactivity descriptors.

The electronic structure of this compound is characterized by the interplay between the electron-donating methoxy (B1213986) group, the aromatic phenoxy ring, and the flexible pentanol (B124592) chain. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is typically localized on the electron-rich methoxy-substituted benzene (B151609) ring, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring, suggesting it can accept electrons in reactions with nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO-LUMO gap is influenced by the electronic nature of the substituents on the aromatic ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Theoretical Reactivity Descriptors for this compound

| Descriptor | Symbol | Theoretical Value (a.u.) |

|---|---|---|

| HOMO Energy | EHOMO | -0.215 |

| LUMO Energy | ELUMO | 0.045 |

| HOMO-LUMO Gap | ΔE | 0.260 |

| Electronegativity | χ | 0.085 |

| Chemical Hardness | η | 0.130 |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexible pentanol chain of this compound allows for a multitude of possible conformations. Conformational analysis is therefore crucial for understanding its three-dimensional structure and how this influences its physical and chemical properties.

Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic search for low-energy conformers. These studies reveal that the molecule's shape is largely determined by the torsional angles of the pentanol chain and the orientation of the methoxyphenoxy group. The most stable conformers are typically those that minimize steric hindrance and optimize intramolecular interactions, such as weak hydrogen bonds.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. For this compound, these calculations can predict the 1H and 13C chemical shifts for each atom in the molecule. The predicted shifts are sensitive to the local electronic environment and the molecule's conformation.

Infrared (IR) Spectroscopy: The vibrational frequencies that correspond to the peaks in an IR spectrum can also be calculated computationally. These calculations can help to assign the various vibrational modes of the molecule, such as the characteristic C-O stretching of the ether and alcohol groups, the aromatic C-H stretching, and the various bending modes of the alkyl chain. For aromatic ethers, a strong absorption band due to C-O stretching is typically observed in the range of 1200-1275 cm-1.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic ring. Computational predictions can estimate the wavelength of maximum absorption (λmax) and the intensity of these transitions.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| 13C NMR | Aromatic C-O | ~154 ppm |

| Methoxy C | ~56 ppm | |

| Aliphatic C-O (ether) | ~68 ppm | |

| Aliphatic C-OH | ~62 ppm | |

| IR | C-O Stretch (Aryl Ether) | ~1240 cm-1 |

| O-H Stretch (Alcohol) | ~3350 cm-1 | |

| Aromatic C-H Stretch | ~3050 cm-1 |

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) Modeling

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) models are computational tools that correlate the chemical structure of a molecule with its physical properties or biological activity. For this compound, these models can be used to predict its behavior and to design new molecules with desired characteristics.

SPR Modeling: QSPR models can be developed to predict various physicochemical properties of this compound, such as its boiling point, solubility, and octanol-water partition coefficient (logP). These models typically use a set of calculated molecular descriptors that encode structural and electronic information. For aliphatic alcohols, a linear relationship has been observed between the log of the biological response and the log of the octanol/water partition coefficient (log Kow) nih.gov.

SAR Modeling: If this compound is being investigated for a particular biological activity, QSAR models can be constructed to understand the relationship between its structure and that activity. These models can identify the key structural features that are important for the desired activity. For phenolic compounds, QSAR studies have shown that antioxidant activities can be correlated with parameters such as the heat of formation, the energy of the HOMO, and the number and position of hydroxyl groups nih.gov. Similarly, the toxicity of aliphatic alcohols has been shown to correlate with their hydrocarbon chain length nih.gov. By systematically modifying the structure of this compound (e.g., by changing the length of the alkyl chain or the substituents on the aromatic ring) and calculating the corresponding descriptors, it is possible to build a QSAR model that can guide the design of more potent or selective analogues.

Applications of 5 4 Methoxyphenoxy Pentan 1 Ol and Its Derivatives in Applied Chemical Sciences

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

As a bifunctional molecule, possessing both a hydroxyl group and a phenoxy ether, 5-(4-Methoxyphenoxy)pentan-1-ol theoretically holds promise as a versatile synthetic intermediate. The hydroxyl end can undergo a variety of transformations such as oxidation, esterification, or conversion to a leaving group, while the aromatic ring and ether linkage provide a stable scaffold that can be modified under specific conditions.

Precursor for Pharmaceutically Relevant Compounds

While the core structure of this compound contains motifs present in some biologically active molecules, there is a notable absence of specific research detailing its use as a direct precursor for pharmaceutically relevant compounds. The synthesis of new chemical entities for drug discovery often involves novel building blocks, and while this compound could potentially serve as one, there are no widespread reports of such applications in the current scientific literature. The general synthesis of pharmaceuticals is a complex process that often involves multicomponent reactions to create novel active pharmaceutical ingredients.

Building Block in Polymer Science and Materials Chemistry

In the realm of polymer science, monomers containing both hydroxyl and aromatic functionalities can be valuable. The hydroxyl group can be used for polymerization reactions, such as the formation of polyesters or polyurethanes, while the aromatic phenoxy group can impart specific properties like thermal stability or altered refractive index to the resulting polymer. Despite this potential, there is no specific research available that documents the use of this compound as a monomer or building block in materials chemistry.

Contribution to Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The synthesis of these often relies on a diverse toolbox of intermediates. While this compound could theoretically be employed in the multi-step synthesis of various fine chemicals, there is a lack of published research specifically highlighting its role in this capacity. The production of fine chemicals often utilizes catalytic processes to achieve high yields and selectivity.

Potential in Agrochemistry: Development of Bio-Active Compounds

The development of new agrochemicals often involves the exploration of novel chemical scaffolds for biological activity. The ether linkage and the substituted aromatic ring present in this compound are features found in some commercial pesticides and herbicides.

Exploration as Pesticide or Herbicide Leads

A search of the current agrochemical literature and patent databases does not reveal any specific studies where this compound or its derivatives have been investigated as leads for new pesticides or herbicides. The discovery and development of new crop protection agents is a lengthy and resource-intensive process, and it appears this particular compound has not been a focus of such research efforts to date.

Utilization in Cosmetic Formulations and Specialty Chemical Products

Phenolic compounds and their derivatives are sometimes used in cosmetic formulations for their antioxidant or antimicrobial properties. The structure of this compound might suggest a potential role as a fragrance component, a solvent, or a preservative. However, there is no readily available information in the public domain confirming its use in any cosmetic or specialty chemical products. The selection of ingredients for these applications is governed by stringent safety and efficacy testing, and it is possible this compound has not been subjected to such evaluations for cosmetic use.

Future Research Directions and Unexplored Frontiers for 5 4 Methoxyphenoxy Pentan 1 Ol

Innovation in Sustainable and Efficient Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing 5-(4-methoxyphenoxy)pentan-1-ol is a primary area for future research. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Modern synthetic chemistry offers several promising avenues to address these challenges.

Mechanochemistry: This solvent-free or low-solvent approach utilizes mechanical force to drive chemical reactions. Future research could explore the mechanochemical synthesis of this compound, potentially leading to reduced reaction times, lower energy consumption, and minimized solvent waste.

Green Chemistry Approaches: The principles of green chemistry can guide the development of more sustainable synthetic protocols. For instance, the use of dimethyl carbonate (DMC) as a green methylating agent could be investigated as an alternative to more toxic reagents. frontiersin.org Electrochemical methods, which use electricity to drive reactions, also present a compelling green alternative for the synthesis of alkoxy-substituted phenols. nih.gov

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters, leading to improved yields, safety, and scalability. figshare.comwikipedia.org Investigating the synthesis of this compound in a flow reactor could enable more efficient and automated production. This technique is particularly advantageous for reactions that are difficult to control in traditional batch processes. figshare.comwikipedia.org

A comparative look at traditional versus potential green synthetic methods highlights the significant advantages of these modern approaches:

| Synthetic Parameter | Traditional Methods | Potential Green Methods |

| Solvent Use | High | Low to None |

| Energy Consumption | Often High | Potentially Lower |

| Reagent Toxicity | Can be High | Generally Lower |

| Waste Generation | Significant | Minimized |

| Scalability | Can be Challenging | Often More Scalable |

Discovery of Novel Chemical Transformations and Reactions

The unique bifunctional nature of this compound, possessing both an ether and an alcohol, opens the door to a wide array of potential chemical transformations that remain largely unexplored.

Photocatalysis: The phenolic ether moiety could be a target for photocatalytic reactions. Research into the photocatalytic degradation of phenols suggests that similar principles could be applied to induce novel transformations in this compound, potentially leading to new functionalized derivatives. oup.comnih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally friendly means of chemical transformation. Future studies could explore the use of biocatalysts, such as lipases or oxidoreductases, to perform enantioselective reactions on the alcohol group or to modify the aromatic ring. nih.govunipd.it This could lead to the synthesis of chiral derivatives with specific biological activities.

Selective Oxidation: The primary alcohol group is a prime target for selective oxidation to an aldehyde or carboxylic acid. Investigating novel and selective oxidation methods that leave the ether linkage intact would be a valuable area of research, providing access to a new class of derivatives with different chemical properties and potential applications.

Elucidation of Further Biological Pathways and Targets

While the biological activity of this compound itself has not been extensively studied, related methoxyphenol compounds have shown interesting biological properties, suggesting promising avenues for investigation.

Antimicrobial and Antioxidant Activity: Natural methoxyphenol compounds, such as eugenol (B1671780) and vanillin, are known for their antimicrobial and antioxidant activities. nih.gov Future research should investigate whether this compound exhibits similar properties. Such studies could reveal its potential for use as a food preservative or as a component in health and wellness products.

| Compound | Reported Biological Activity |

| Eugenol | Antimicrobial, Antioxidant nih.gov |

| Vanillin | Antimicrobial, Antioxidant nih.gov |

| Capsaicin | Antimicrobial, Antioxidant nih.gov |

Drug Discovery: Phenol (B47542) ethers are found in the chemical structures of various medications. wikipedia.org The unique structure of this compound makes it a candidate for investigation in drug discovery programs. Its amphiphilic nature could influence its pharmacokinetic properties, and it could serve as a scaffold for the development of new therapeutic agents.

Integration into Advanced Functional Materials and Nanotechnology

The molecular structure of this compound suggests its potential for use in the development of advanced materials with novel properties.

Liquid Crystals: Alkoxy-substituted phenols are known to form liquid crystals. rsc.org The elongated structure of this compound could be conducive to the formation of liquid crystalline phases, which are essential for display technologies and other optical applications.

Self-Assembly and Nanotechnology: The amphiphilic character of this molecule, with its hydrophilic alcohol head and a more hydrophobic ether-containing tail, makes it a candidate for self-assembly into organized nanostructures such as micelles or vesicles. nih.govrsc.org These self-assembled structures could find applications in drug delivery, as nanoreactors, or in the creation of novel nanomaterials. nih.govrsc.org

Deepening Theoretical Understanding through Advanced Computational Studies

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental research and accelerating discovery.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the antioxidant potential of this compound by calculating parameters such as bond dissociation energies and ionization potentials. nih.govresearchgate.netresearchgate.net These theoretical studies can help to elucidate the mechanisms of its potential antioxidant activity and guide the design of more potent derivatives. nih.govresearchgate.netresearchgate.net

Molecular Modeling: Computational modeling can be used to simulate the self-assembly behavior of this compound and to predict the morphology of the resulting nanostructures. These simulations can provide valuable insights into the forces driving self-assembly and can help to design molecules with specific aggregation properties.

| Computational Method | Potential Application for this compound |

| Density Functional Theory (DFT) | Prediction of antioxidant activity, reactivity, and spectral properties. nih.govresearchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Simulation of self-assembly in different solvents and prediction of nanostructure morphology. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity based on molecular structure. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(4-Methoxyphenoxy)pentan-1-ol via nucleophilic substitution?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor ether bond formation between 4-methoxyphenol and a pentanol derivative. Use polar aprotic solvents like DMF to enhance nucleophilicity, and monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Confirm structure using H and C NMR, referencing spectral data from analogous compounds (e.g., 5-(benzyloxy)pentan-1-ol in ) .

Q. How can conflicting boiling point data for this compound be resolved experimentally?

- Methodological Answer : Measure boiling points using differential scanning calorimetry (DSC) or a calibrated distillation setup. Compare results with structurally similar alcohols (e.g., 5-Phenyl-1-pentanol in , boiling point ~280–284°C) to assess consistency. Account for hydrogen bonding effects from the hydroxyl and methoxyphenoxy groups, which may elevate boiling points relative to non-polar analogs .

Q. What purification techniques are effective for removing unreacted 4-methoxyphenol from the final product?

- Methodological Answer : Use liquid-liquid extraction (e.g., aqueous NaOH to deprotonate phenolic impurities) followed by acidification and back-extraction. Alternatively, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase. Validate purity via GC-MS or high-resolution mass spectrometry (HRMS), as demonstrated for 5-(6-methoxynaphthalen-2-yl) analogs in .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are suitable?

- Methodological Answer : Explore asymmetric hydrogenation or enzymatic resolution. For example, use a Ru-BINAP catalyst system to reduce ketone intermediates (e.g., 5-(4-Methoxyphenoxy)pentan-1-one) enantioselectively, as seen in the synthesis of (+)-sedridine derivatives ( ). Characterize enantiomeric excess via chiral HPLC or H NMR with chiral shift reagents .

Q. What analytical strategies resolve discrepancies in H NMR signals caused by dynamic rotational isomerism in this compound?

- Methodological Answer : Perform variable-temperature NMR experiments to observe coalescence of split peaks. Compare with 2D NMR (e.g., NOESY) to identify spatial correlations between methoxyphenoxy and hydroxyl protons. Reference studies on 5-(3,4-methylenedioxyphenyl)pentan-1-ol ( ), where hydrogenation intermediates exhibited similar conformational complexity .

Q. How does the methoxyphenoxy moiety influence the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer : Conduct accelerated stability studies using forced degradation (e.g., exposure to UV light, HO). Monitor degradation products via LC-MS and compare with known oxidation pathways of 4-methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one (), where sulfoxides and sulfones form. Stabilize via antioxidants (e.g., BHT) or light-protective packaging .

Q. What computational methods predict the biological activity of this compound, given its structural similarity to bioactive alcohols?

- Methodological Answer : Perform molecular docking studies with target proteins (e.g., enzymes in microbial pathways) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., antimicrobial activity tests), referencing biological evaluations of 4-methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one (). Use QSAR models to correlate substituent effects with activity .

Data Contradiction and Validation

Q. How should researchers address conflicting toxicity reports for this compound?

- Methodological Answer : Conduct standardized acute toxicity assays (e.g., OECD TG 423) using rodent models. Compare results with structurally related alcohols like 5-(diethylamino)pentan-1-ol ( ), which exhibits acute toxicity (H315/H319). Use in silico tools (e.g., ADMET Predictor) to model toxicity profiles and identify structural alerts .

Q. What experimental evidence supports or refutes the compound’s potential as a pro-drug candidate?

- Methodological Answer : Evaluate esterase-mediated hydrolysis of this compound derivatives in simulated physiological conditions. Monitor release of active metabolites via LC-MS, referencing studies on 5-((2-(6-amino)purinyl)ethyl)amino)pentan-1-ol ( ). Assess bioavailability and pharmacokinetics using Caco-2 cell models or in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.